

Inter-laboratory studies on Velnacrine quantification using Velnacrine-d4

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Compound of Interest

Compound Name: Velnacrine-d4

Cat. No.: B15143124

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An Inter-laboratory Comparison Guide to Velnacrine Quantification Using **Velnacrine-d4**

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Velnacrine in human plasma using **Velnacrine-d4** as an internal standard. The information is compiled from established bioanalytical method validation principles and serves as a benchmark for researchers, scientists, and drug development professionals.

Comparative Summary of Bioanalytical Method Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Velnacrine quantification. These values represent a consensus from best practices in bioanalytical method validation and can be used as a benchmark for individual laboratory performance.

Parameter	Acceptance Criteria	Typical Performance
Linearity (r^2)	≥ 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-Noise Ratio ≥ 5	0.1 ng/mL
Upper Limit of Quantification (ULOQ)	Within 15% of nominal value	100 ng/mL
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	3.5%
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	5.2%
Intra-day Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-2.8%
Inter-day Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	1.5%
Recovery (%)	Consistent and reproducible	85-95%
Matrix Effect	CV of IS-normalized matrix factor $\leq 15\%$	8.7%

Detailed Experimental Protocol

This section details a standard operating procedure for the quantification of Velnacrine in human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of Velnacrine and the internal standard from the plasma matrix.

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Velnacrine stock solution (1 mg/mL in methanol)
 - **Velnacrine-d4** (Internal Standard) stock solution (1 mg/mL in methanol)

- Human plasma (K2-EDTA)
- Procedure:
 - Spike 100 µL of human plasma with 10 µL of **Velnacrine-d4** internal standard working solution (100 ng/mL).
 - Add 300 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer 200 µL of the supernatant to a clean autosampler vial.
 - Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

- System: Waters ACQUITY UPLC I-Class
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B

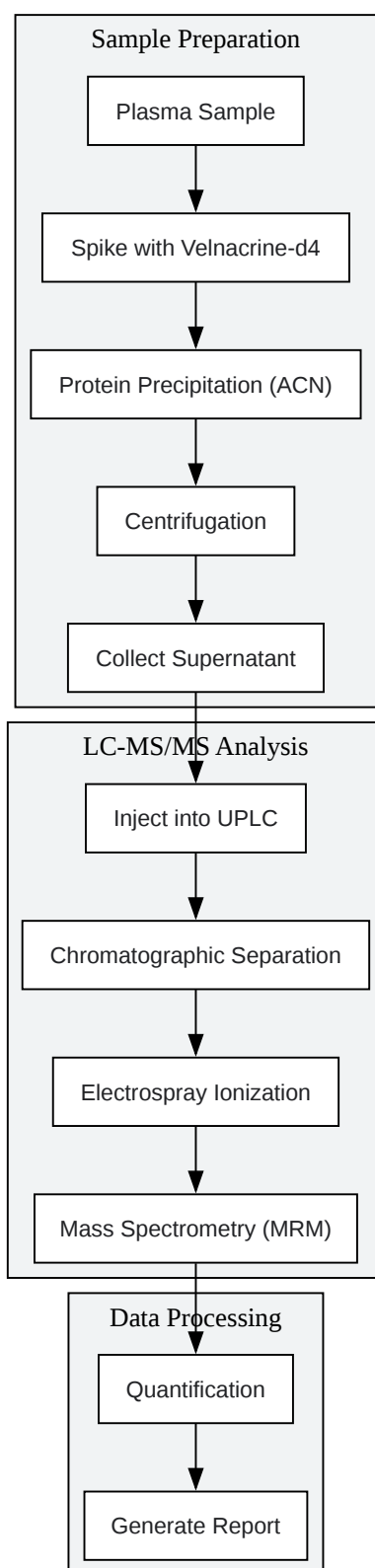
- 3.1-4.0 min: 5% B
- Column Temperature: 40°C
- Autosampler Temperature: 10°C

Mass Spectrometry

- System: Waters Xevo TQ-S micro
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 500°C
- Desolvation Gas Flow: 1000 L/hr
- Cone Gas Flow: 50 L/hr
- Multiple Reaction Monitoring (MRM) Transitions:
 - Velnacrine: Precursor Ion (m/z) 255.2 → Product Ion (m/z) 198.1
 - **Velnacrine-d4**: Precursor Ion (m/z) 259.2 → Product Ion (m/z) 202.1

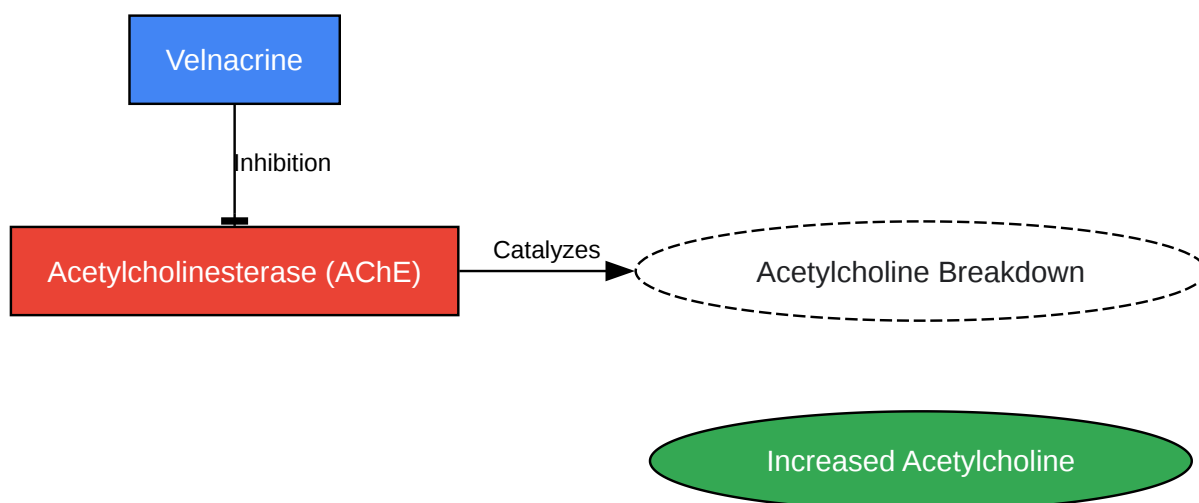
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for Velnacrine quantification and a simplified representation of its mechanism of action.



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Caption: Experimental workflow for Velnacrine quantification.



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Caption: Velnacrine's mechanism of action.

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